molecular formula C22H26FN3O2 B236471 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B236471
M. Wt: 383.5 g/mol
InChI Key: MREWDPWPFIWSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the piperazine ring and the attachment of the 3-methylbutanoyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets and modulating their activity. The compound may affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
  • 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide stands out due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorine atom also contributes to its unique chemical properties, such as increased stability and lipophilicity.

Properties

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

IUPAC Name

2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H26FN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)24-22(28)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3,(H,24,28)

InChI Key

MREWDPWPFIWSAC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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